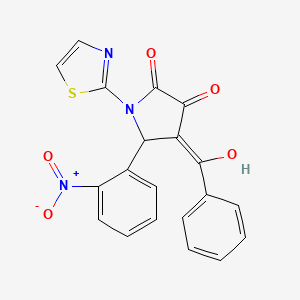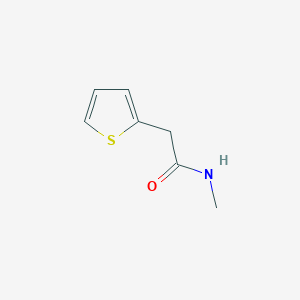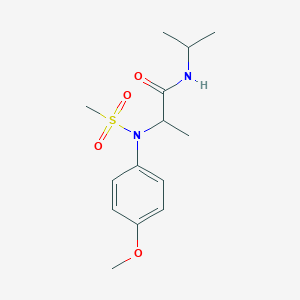![molecular formula C15H14N2O4S B3918246 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B3918246.png)
4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate
Descripción general
Descripción
4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate, also known as PSCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PSCA is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which plays a key role in regulating insulin signaling and glucose metabolism.
Aplicaciones Científicas De Investigación
4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate has been extensively studied for its potential applications in scientific research, particularly in the field of diabetes and obesity. PTP1B inhibitors like this compound have been shown to improve insulin sensitivity and glucose metabolism in animal models, making them potential candidates for the treatment of type 2 diabetes and related metabolic disorders. In addition, this compound has also been studied for its potential anti-cancer properties, as PTP1B is overexpressed in many types of cancer cells.
Mecanismo De Acción
4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate acts as a potent inhibitor of PTP1B, which is a negative regulator of insulin signaling and glucose metabolism. By inhibiting PTP1B, this compound enhances insulin signaling and glucose uptake in cells, leading to improved glucose metabolism and insulin sensitivity. In addition, this compound has also been shown to inhibit the growth and proliferation of cancer cells by targeting PTP1B-mediated signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models and cell culture studies. In particular, this compound has been shown to improve glucose tolerance and insulin sensitivity in obese and diabetic mice, as well as reduce body weight and adiposity. In addition, this compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate is its potent and selective inhibition of PTP1B, which makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose metabolism. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl acetate and related compounds. One area of interest is the development of more potent and selective PTP1B inhibitors, which could have even greater therapeutic potential for the treatment of diabetes and related metabolic disorders. In addition, further studies are needed to elucidate the mechanisms underlying the anti-cancer properties of this compound and related compounds, and to determine their potential for use in cancer therapy. Finally, more research is needed to explore the potential applications of this compound and related compounds in other areas of scientific research, such as neuroscience and immunology.
Propiedades
IUPAC Name |
[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-12(18)21-14-9-7-13(8-10-14)11-16-17-22(19,20)15-5-3-2-4-6-15/h2-11,17H,1H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOZKBCAUWDZOY-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-hydroxy-4-(4-methoxybenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B3918176.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-phenylacrylamide](/img/structure/B3918178.png)
![1-(3-ethoxyphenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3918194.png)
![N-benzyl-N-[2-(2-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-4-methoxybenzenesulfonamide](/img/structure/B3918204.png)
![N-{5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918210.png)

![N-{3-bromo-4-[2-(4-sec-butylphenoxy)ethoxy]-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918224.png)
![6-methoxy-3-[(6-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B3918232.png)


![3-[5-(3,5-dichlorophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B3918250.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3918262.png)

